(R)-1-(4-(Methylthio)phenyl)ethan-1-amine
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Overview
Description
®-1-(4-(Methylthio)phenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Methylthio)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(Methylthio)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Methylthio)phenyl)ethan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Methylthio)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler amine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
®-1-(4-(Methylthio)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-(Methylthio)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and affecting biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Methoxyphenyl)ethan-1-amine: Similar structure with a methoxy group instead of a methylthio group.
®-1-(4-Fluorophenyl)ethan-1-amine: Contains a fluorine atom instead of a methylthio group.
®-1-(4-Chlorophenyl)ethan-1-amine: Contains a chlorine atom instead of a methylthio group.
Uniqueness
®-1-(4-(Methylthio)phenyl)ethan-1-amine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-1-(4-methylsulfanylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYGMCGRAMSGSR-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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